A multistep synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (PF-04455242) is described, utilizing parallel chemistry coupled with physicochemical property design. [] This strategy employed key monomer building blocks to rapidly explore and expand the desired structure-activity relationship (SAR) space. []
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine acts as a high-affinity antagonist for κ-opioid receptors (KORs). [] It demonstrates significant selectivity for KORs over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. [] This selective antagonism of KORs forms the basis for its potential therapeutic applications.
Antagonizing κ-opioid receptor activity: This compound effectively blocks the effects of KOR agonists, indicating its potential for investigating KOR-mediated physiological processes and developing therapies for conditions involving KOR dysregulation. []
Investigating depression and addiction: Preclinical studies have shown that 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine displays antidepressant-like effects in behavioral tests and can reduce stress-induced behavioral responses in mice. [] Additionally, it shows promise in mitigating drug-seeking behavior in animal models, suggesting potential for treating addiction. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: